holmium(3+);trinitrate;hexahydrate
Description
Significance of Lanthanide Nitrates in Coordination Chemistry and Materials Science
Lanthanide nitrates, a group of compounds with the general formula Ln(NO₃)₃, are fundamental in coordination chemistry and materials science. ontosight.ai Their high solubility in water and ability to form hydrated crystals make them versatile starting materials for the synthesis of a wide array of coordination complexes. americanelements.comontosight.ai In coordination chemistry, the nitrate (B79036) anions can act as either monodentate or bidentate ligands, influencing the geometry and coordination number of the resulting lanthanide complex. acs.org This variability is crucial for designing complexes with specific properties. ornl.gov
In materials science, lanthanide nitrates are indispensable precursors for creating advanced materials such as phosphors, catalysts, and specialized glass and ceramics. ontosight.ai The thermal decomposition of lanthanide nitrates is a common method to produce lanthanide oxides, which are technologically important materials. researchgate.netresearchgate.net The unique electronic configurations of lanthanide ions, including holmium, give rise to interesting magnetic and luminescent properties, making their nitrate salts valuable in the development of high-tech devices like high-temperature superconductors and materials for magnetic resonance imaging (MRI). ontosight.aichemimpex.com
Overview of Holmium(III) Chemistry Relevant to Nitrate Complexes
Holmium, a member of the lanthanide series with atomic number 67, predominantly exists in the +3 oxidation state in its compounds. americanelements.com The Ho³⁺ ion possesses a unique electron configuration, [Xe] 4f¹⁰, which is responsible for its characteristic magnetic and spectroscopic properties. americanelements.com In aqueous solutions and crystalline solids, the Ho³⁺ ion readily coordinates with water molecules and anions like nitrate.
Scope and Research Imperatives for Holmium(III) Trinitrate Hexahydrate Investigations
The study of holmium(III) trinitrate hexahydrate is driven by the need to understand its fundamental chemical and physical properties to harness its full potential in various applications. Key research imperatives include:
Structural Characterization: Detailed investigation of its crystal structure and the coordination environment of the holmium(III) ion is crucial for understanding its properties.
Thermal Behavior: Studying its decomposition pathway provides insights into the synthesis of holmium-containing materials, such as holmium oxide. researchgate.net
Spectroscopic and Magnetic Properties: Characterizing its unique optical and magnetic properties is essential for its application in areas like luminescence and medical imaging. ontosight.ai
Solution Chemistry: Understanding its behavior in different solvents is important for its use as a precursor in synthesis and for applications in separation processes. acs.org
These research efforts are aimed at developing new materials and technologies that leverage the distinct characteristics of holmium(III) trinitrate hexahydrate.
Interactive Data Tables
Physical and Chemical Properties of Holmium(III) Trinitrate Hexahydrate
| Property | Value |
| Chemical Formula | Ho(NO₃)₃·6H₂O ontosight.ai |
| Molecular Weight | 458.957 g/mol americanelements.com |
| Appearance | Yellowish crystalline solid wikipedia.org |
| Solubility | Highly soluble in water ontosight.aiamericanelements.com |
| Density | 2.40 g/cm³ americanelements.com |
Identifiers for Holmium(III) Trinitrate Hexahydrate
| Identifier | Value |
| CAS Number | 35725-31-6 wikipedia.orgnih.gov |
| IUPAC Name | holmium(3+);trinitrate;hexahydrate nih.gov |
| InChI | InChI=1S/Ho.3NO3.6H2O/c;32-1(3)4;;;;;;/h;;;;61H2/q+3;3*-1;;;;;; nih.gov |
| InChIKey | OMTYKYWUMGRKES-UHFFFAOYSA-N nih.gov |
| SMILES | N+([O-])[O-].N+([O-])[O-].N+([O-])[O-].O.O.O.O.O.O.[Ho+3] nih.gov |
Structure
2D Structure
Properties
CAS No. |
35725-31-6 |
|---|---|
Molecular Formula |
H12HoN3O15 |
Molecular Weight |
459.04 g/mol |
IUPAC Name |
holmium(3+);trinitrate;hexahydrate |
InChI |
InChI=1S/Ho.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |
InChI Key |
OMTYKYWUMGRKES-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ho+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Direct Synthesis Protocols for Holmium(III) Nitrate (B79036) Hexahydrate Crystallization
The most conventional and widely practiced method for the synthesis of holmium(III) nitrate hydrates involves the direct reaction of holmium(III) oxide (Ho₂O₃) with nitric acid (HNO₃). ontosight.ai This acid-base reaction yields a solution of holmium(III) nitrate, from which the hexahydrate can be crystallized.
The fundamental reaction is as follows: Ho₂O₃ + 6 HNO₃ → 2 Ho(NO₃)₃ + 3 H₂O
Following the dissolution of the oxide, the resulting solution is typically heated to ensure complete reaction and then concentrated to induce supersaturation. Subsequent cooling allows for the crystallization of the hydrated salt. The yellowish crystals of holmium(III) nitrate are then separated from the mother liquor, usually by filtration, and dried. americanelements.comresearchgate.net
Solvent System Effects on Crystallization Pathways
The choice of solvent is a critical parameter in the crystallization of holmium(III) nitrate. While water is the most common solvent for the synthesis of the hexahydrate, the compound also exhibits solubility in ethanol (B145695). wikipedia.org The use of mixed solvent systems, such as water-ethanol mixtures, can influence the solubility of the salt and the kinetics of crystallization, potentially affecting crystal size, morphology, and even the hydration state of the final product.
In the broader context of lanthanide nitrate synthesis, deep eutectic solvents (DES) have been explored as alternative reaction media. For instance, a mixture of lanthanide nitrate hydrate (B1144303) and urea (B33335) can form a DES. acs.orgresearchgate.net These solvent systems can offer different coordination environments for the metal ion and may provide pathways to novel crystalline forms or improved control over the crystallization process. For example, solvothermal synthesis of holmium-containing metal-organic frameworks has been conducted in ethanol, which can lead to reduced formation of nitrogen oxides at elevated temperatures. nih.gov However, detailed studies focusing specifically on the crystallization of holmium(III) nitrate hexahydrate from various solvent systems are not widely documented in publicly available literature.
Influence of Temperature and Pressure on Hydrate Formation
Controlled heating of a hydrated salt is a common method for obtaining lower hydrates. Conversely, crystallization from an aqueous solution at different temperatures can yield different hydrates. The precise temperature conditions that favor the formation of holmium(III) nitrate hexahydrate over its pentahydrate counterpart require careful control.
The influence of pressure on the crystallization of hydrated salts from solution is less commonly explored than temperature. However, pressure can affect the solubility of salts and the thermodynamic stability of different crystal structures. In related systems, such as the synthesis of lanthanide scandates, controlling the partial pressure of water vapor has been shown to be critical for obtaining phase-pure products and preventing the formation of undesired hydroxide (B78521) phases. nih.gov This suggests that the atmospheric conditions, particularly humidity, could play a role in the formation and stability of holmium(III) nitrate hexahydrate.
Green Chemistry Approaches in Holmium(III) Nitrate Hexahydrate Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of rare earth nitrate synthesis, some approaches have been developed that align with these principles. For example, the use of lanthanide nitrates themselves as low-toxicity catalysts in organic reactions is an area of active research. stanfordmaterials.comresearchgate.net
While specific green synthesis routes for bulk holmium(III) nitrate hexahydrate are not extensively detailed, some related methodologies offer potential for greener processes. The synthesis of lanthanide oxide nanoparticles, for instance, has been achieved using plant extracts as precipitating or stabilizing agents, which is an eco-friendly approach. researchgate.netmocedes.org
Another strategy involves improving the efficiency and reducing the waste of traditional methods. For the synthesis of rare earth nitrates from mixed rare earth hydrates that contain cerium, a process has been patented that uses hydrogen peroxide as a reducing agent. This is considered a greener alternative as the byproducts are water and oxygen. americanelements.com Such a process could be adapted for the synthesis of high-purity holmium nitrate from certain starting materials. Furthermore, synthesis through homogeneous precipitation, for example using hexamethylenetetramine, can offer better control and uniformity of the product, potentially leading to a more efficient and less wasteful process.
Control of Stoichiometry and Purity in Preparative Procedures
Achieving high purity and the correct stoichiometry is critical for the application of holmium(III) nitrate hexahydrate. Commercial preparations of this compound are available in high purities, often exceeding 99.9%. thermofisher.com
Control of purity begins with the starting materials, primarily the holmium(III) oxide, which must be of high purity. During the synthesis, precise control of the reaction stoichiometry—the molar ratio of holmium oxide to nitric acid—is necessary to ensure complete reaction without leaving a significant excess of unreacted acid, which would need to be removed in downstream processes.
The removal of other rare earth element impurities is a significant challenge due to their similar chemical properties. Purification techniques like ion exchange chromatography are often employed to separate rare earth elements to achieve high purity levels.
Controlling the stoichiometry of the hydrate, specifically targeting the hexahydrate, requires careful management of the crystallization conditions. As mentioned, temperature is a key factor. The final steps of washing and drying the crystals must also be controlled to avoid either the loss of water of hydration (forming a lower hydrate) or the absorption of excess moisture from the atmosphere.
The table below lists common impurities found in commercial grades of holmium(III) nitrate, giving an indication of the purity levels that can be achieved.
Table 1: Typical Impurities in Commercial Holmium(III) Nitrate
| Impurity Element | Typical Maximum Concentration (ppm by weight) |
|---|---|
| Other Rare Earth Metals | < 100 |
| Iron (Fe) | < 10 |
| Calcium (Ca) | < 20 |
| Silicon (Si) | < 50 |
| Chloride (Cl) | < 50 |
Comparative Analysis of Holmium(III) Nitrate Hydrate Synthesis Pathways across Different Hydration States
Holmium(III) nitrate is known to exist in several hydration states, most commonly as the anhydrous salt (Ho(NO₃)₃), a pentahydrate (Ho(NO₃)₃·5H₂O), and a hexahydrate (Ho(NO₃)₃·6H₂O). wikipedia.org The synthetic pathways to these different forms are distinct, primarily differing in the presence or absence of water.
Anhydrous Holmium(III) Nitrate: The synthesis of the anhydrous salt cannot be achieved by simply heating the hydrated forms, as this typically leads to the formation of holmium oxynitrates or holmium oxide. Instead, a non-aqueous route is required. Anhydrous holmium(III) nitrate is prepared by the reaction of holmium(III) oxide with dinitrogen tetroxide (N₂O₄) at elevated temperatures (e.g., 150 °C). researchgate.net An alternative non-aqueous method involves the reaction of metallic holmium with dinitrogen tetroxide at around 200 °C. researchgate.net
The following table provides a comparative overview of the synthesis pathways for different hydration states of holmium(III) nitrate.
Table 2: Comparison of Synthesis Pathways for Holmium(III) Nitrate Hydrates
| Hydration State | Typical Starting Materials | Solvent/Reaction Medium | Key Reaction Conditions |
|---|---|---|---|
| Anhydrous (Ho(NO₃)₃) | Holmium(III) oxide, Dinitrogen tetroxide | Non-aqueous (gas-solid) | Elevated temperature (150-200 °C) |
| Pentahydrate (Ho(NO₃)₃·5H₂O) | Holmium(III) oxide, Nitric acid | Water | Crystallization from aqueous solution (likely at higher temperatures or concentrations than hexahydrate) |
| Hexahydrate (Ho(NO₃)₃·6H₂O) | Holmium(III) oxide, Nitric acid | Water | Crystallization from aqueous solution (likely at lower temperatures or concentrations than pentahydrate) |
Crystallographic and Structural Elucidation
Single-Crystal X-ray Diffraction Studies of Holmium(III) Nitrate (B79036) Hexahydrate
Single-crystal X-ray diffraction stands as the definitive method for the precise determination of the molecular and crystal structure of holmium(III) nitrate hexahydrate. This technique allows for the unambiguous elucidation of bond lengths, coordination geometries, and intermolecular interactions within the crystal lattice.
Table 1: Crystallographic Data for Holmium(III) Nitrate Pentahydrate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5680(14) |
| b (Å) | 9.503(2) |
| c (Å) | 10.462(2) |
| α (°) | 63.739(14) |
| β (°) | 94.042(2) |
| γ (°) | 76.000(16) |
The holmium(III) ion in its hydrated nitrate salt exhibits a high coordination number, a characteristic feature of lanthanide ions. In related structures, the Ho(III) ion is typically ten-coordinate. researchgate.netresearchgate.net This coordination sphere is composed of oxygen atoms from both the nitrate anions and the water molecules. The resulting coordination polyhedron can often be described as a bicapped square antiprism. researchgate.net The mean Ho-O distance in a ten-coordinate holmium complex with five bidentate nitrate groups has been reported as 2.45 Å. researchgate.net
The nitrate anion (NO₃⁻) is a versatile ligand capable of coordinating to a metal center in several modes, most commonly monodentate and bidentate. acs.orgresearchgate.netnih.gov In the context of lanthanide nitrate hydrates, the nitrate ions typically act as bidentate ligands, where two of their oxygen atoms bind to the lanthanide ion. ornl.govescholarship.org This bidentate coordination is prevalent in solid-state structures of lanthanide nitrates. escholarship.org However, monodentate coordination can also occur, particularly as the size of the lanthanide ion decreases across the series. escholarship.org In some instances, a dynamic equilibrium between monodentate and bidentate coordination may exist in solution. osti.gov
Table 2: Common Coordination Modes of Nitrate Anions
| Coordination Mode | Description |
|---|---|
| Monodentate | One oxygen atom of the nitrate ion is bonded to the metal center. |
| Bidentate (chelating) | Two oxygen atoms of the same nitrate ion are bonded to the metal center. |
| Bidentate (bridging) | A nitrate ion links two different metal centers. |
Structural Systematics of Lanthanide(III) Nitrate Hexahydrates: Comparative Crystallography
The crystal structures of the lanthanide(III) nitrate hexahydrates exhibit systematic trends across the lanthanide series. researchgate.net As the ionic radius of the Ln(III) ion decreases from lanthanum to lutetium (the "lanthanide contraction"), there are subtle but significant changes in the coordination environment and crystal packing. osti.gov For instance, the coordination number may decrease, and the preference for monodentate versus bidentate coordination of the nitrate ligands may shift. escholarship.orgosti.gov Comparative crystallographic studies of different lanthanide nitrate hexahydrates, such as those of lanthanum, praseodymium, and thulium, provide valuable insights into these structural trends. nih.govscbt.comnih.govamericanelements.com These studies reveal that while many of the heavier lanthanide nitrate hexahydrates are isostructural, differences can emerge, particularly when comparing the lighter and heavier ends of the series. nih.gov
Spectroscopic Characterization Techniques and Interpretations
Vibrational Spectroscopy for Structural Fingerprinting
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for obtaining a molecular "fingerprint" of holmium(III) nitrate (B79036) hexahydrate. It provides direct insight into the coordination of the nitrate anions and the bonding of water molecules within the crystal lattice and in solution.
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polyatomic ions like nitrate (NO₃⁻) and water (H₂O) molecules. The way these groups coordinate to the central holmium ion directly influences their vibrational frequencies. In lanthanide nitrate hydrates, the nitrate ion can coordinate to the metal ion in a monodentate (binding through one oxygen) or bidentate (binding through two oxygens) fashion.
Analysis of the IR spectra for solid lanthanide(III) nitrate hydrates confirms the presence of bidentately coordinated nitrate groups. nih.gov The separation between specific vibrational bands is a key indicator of the coordination mode. For instance, a significant difference between the ν₄ and ν₁ vibrational bands of the nitrate ion is characteristic of a bidentate chelation. nih.gov Intense bands around 1460 cm⁻¹ and 1280 cm⁻¹, along with a medium-intensity band near 1044 cm⁻¹, are indicative of this bidentate coordination in the solid state. nih.gov Furthermore, a strong band observed around 1635 cm⁻¹ is typically the result of overlapping signals from the scissoring bend of coordinated water molecules and the N=O stretching of the bidentate nitrate ions. nih.gov
In dilute aqueous solutions, the IR spectra suggest that while most of the holmium ions exist as aquo ions, a small fraction remains coordinated by nitrate groups, primarily in a monodentate fashion. nih.gov
Table 1: Characteristic IR Absorption Bands for Holmium(III) Nitrate Hexahydrate
| Wavenumber (cm⁻¹) | Assignment | Implication |
| ~1635 | H₂O scissoring / N=O stretching | Presence of coordinated water and nitrate ions. nih.gov |
| ~1460 | Asymmetric NO₃⁻ stretching (ν₄) | Bidentate nitrate coordination. nih.gov |
| ~1280 | Symmetric NO₃⁻ stretching (ν₁) | Bidentate nitrate coordination. nih.gov |
| ~1044 | Symmetric NO₃⁻ stretching (ν₂) | Bidentate nitrate coordination. nih.gov |
Raman spectroscopy offers a complementary perspective to IR spectroscopy, as different selection rules govern the activity of vibrational modes. For holmium nitrate solutions, Raman spectroscopy clearly identifies the presence of the nitrate ion through a strong, characteristic signal. researchgate.net
Studies on holmium nitrate solutions show a prominent Raman signal for the nitrate ion at approximately 1048 cm⁻¹. researchgate.net This peak corresponds to the symmetric stretching vibration of the N-O bonds in the nitrate anion. The technique is also sensitive to the holmium cation itself, with a notable band observed at 642 nm in the visible spectrum. researchgate.net In the near-infrared (NIR) region, a primary holmium band is detected at 1157 nm. researchgate.net These distinct spectral signatures are invaluable for the quantification and characterization of holmium nitrate in solution. researchgate.net
Table 2: Key Raman and Optical Spectroscopic Signatures for Holmium Nitrate
| Wavenumber/Wavelength | Spectroscopy Type | Assignment |
| 1048 cm⁻¹ | Raman | Nitrate (NO₃⁻) symmetric stretch. researchgate.net |
| 642 nm | Visible | Holmium(III) ion electronic transition. researchgate.net |
| 1157 nm | Near-Infrared | Holmium(III) ion electronic transition. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Dynamics
The paramagnetic Ho³⁺ ion profoundly influences the NMR spectra of surrounding nuclei, making NMR an exceptional technique for probing the structure and dynamics of its complexes in solution.
Lanthanide-Induced Shift (LIS) reagents are paramagnetic complexes used in NMR spectroscopy to resolve overlapping signals and gain structural information. slideshare.netorganicchemistrydata.org The paramagnetic field generated by the lanthanide ion induces large chemical shifts in the NMR signals of nearby nuclei. The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus.
Holmium(III) is known to be an effective shift reagent. slideshare.net Unlike the more common europium complexes which typically cause downfield shifts, holmium complexes generally shift NMR resonances to a higher field (upfield). slideshare.net This interaction occurs when the holmium ion coordinates with a relatively basic lone pair of electrons on a ligand molecule (e.g., on alcohols, ketones, or amines). slideshare.net By analyzing the magnitude of the upfield shift for different nuclei in a ligand, one can deduce their relative proximity to the holmium ion, providing detailed insights into the coordination geometry of the complex in solution. mdpi.comresearchgate.net
Dynamic NMR (DNMR) refers to the study of chemical exchange processes that occur on the NMR timescale (typically 10⁻¹ to 10⁻⁹ seconds). slideshare.net These techniques, often involving variable temperature measurements, can provide kinetic and thermodynamic data about dynamic molecular processes. slideshare.net
For holmium(III) nitrate hexahydrate in solution, several exchange processes can occur, such as the exchange of coordinated water molecules with bulk solvent molecules or the exchange of nitrate ligands. DNMR studies allow for the investigation of these phenomena. mdpi.com By monitoring the changes in the line shape of NMR signals as a function of temperature, valuable information about the rates and activation energies of these exchange processes can be obtained. researchgate.net This provides a window into the lability and stability of the holmium coordination sphere in different solvent environments.
Multinuclear NMR is a versatile tool for studying the equilibria of complex formation in solution. The chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁵N, are highly sensitive to their chemical environment.
When holmium(III) nitrate is added to a solution containing a potential ligand, the formation of a complex can be monitored by observing the changes in the NMR spectra of the ligand's nuclei. The paramagnetic influence of the Ho³⁺ ion will cause significant shifts in the ¹H and ¹³C signals of the ligand upon coordination. mdpi.comnih.gov Similarly, if the ligand contains nitrogen atoms, ¹⁵N NMR can be used to probe the coordination environment of the nitrogen. By titrating the ligand solution with holmium(III) nitrate and monitoring the resulting chemical shift changes, it is possible to determine the stoichiometry of the complex and calculate its formation constant, thereby quantifying the complexation equilibria. The sole stable isotope of holmium, ¹⁶⁵Ho, is itself NMR active, though its properties (spin I = 7/2, large quadrupole moment) can lead to very broad lines, making it challenging to observe directly in many cases. northwestern.edu
Electronic Absorption and Luminescence Spectroscopy for Electronic Structure Probing
Characterization of f-f Transitions in Holmium(III) Nitrate Hexahydrate
The electronic absorption spectrum of the hydrated holmium(III) ion is a result of transitions from the ⁵I₈ ground state to various excited states within the 4f¹⁰ electronic configuration. These transitions, although formally forbidden by the Laporte rule, become partially allowed through vibronic coupling or interactions with the crystal field, resulting in weak but sharp absorption bands.
In aqueous solutions, such as those prepared from holmium(III) nitrate, several distinct absorption bands are observed in the UV-Visible and near-infrared regions. ijirset.com The assignment of these bands to specific electronic transitions provides a detailed map of the energy levels of the Ho³⁺ ion. Some of the prominent absorption peaks for the hydrated holmium ion include transitions to the ⁵G₅, (⁵G₆, ⁵F₁), ³K₈, ⁵F₂, and ⁵F₃ excited states. arxiv.orgacs.orgnih.gov
Certain f-f transitions are termed "hypersensitive" as they exhibit a strong dependence on the local coordination environment of the lanthanide ion. For Ho³⁺, the transition to the (⁵G₆, ⁵F₁) states around 450 nm is particularly noted for its hypersensitivity. springernature.com The intensity and shape of these transitions can be analyzed using the Judd-Ofelt theory, which provides a framework for understanding the intensities of intra-4f transitions by considering the effects of the ligand field. wikipedia.orgresearchgate.netnih.gov
Table 1: Prominent Electronic Absorption Bands of Hydrated Holmium(III) Ion
| Wavelength (nm) | Transition (from ⁵I₈ ground state) |
|---|---|
| ~417-420 | ⁵G₅ |
| ~450 | ⁵G₆, ⁵F₁ |
| ~470 | ³K₈ |
| ~480-485 | ⁵F₂, ⁵F₃ |
| ~537 | ⁵F₄, ⁵S₂ |
| ~641 | ⁵F₅ |
Note: The exact peak positions can vary slightly depending on the specific coordination environment and solvent.
Luminescence spectra of holmium complexes further probe the electronic structure. While the direct f-f luminescence from Ho³⁺ can be weak, studies on various holmium complexes reveal characteristic emission bands. rsc.org For instance, a strong emission in the visible region at approximately 661 nm and several bands in the near-infrared (NIR) at around 973 nm, 1179 nm, and 1474 nm have been reported for certain holmium compounds. wikipedia.orgresearchgate.netrsc.org The most intense of these NIR bands is often assigned to the ⁵F₅ → ⁵I₇ transition. rsc.org
Luminescence Lifetime Measurements for Electronic State Analysis
Luminescence lifetime measurements provide dynamic information about the excited electronic states of the Ho³⁺ ion. The lifetime of a particular excited state is sensitive to non-radiative decay pathways, which are influenced by the surrounding environment, such as the presence of high-frequency oscillators (e.g., O-H bonds from water molecules) that can quench the luminescence.
For instance, in studies of organic holmium(III) complexes, luminescence decay lifetimes have been measured to be in the microsecond range. One study reported a decay lifetime of 11 ± 0.7 μs for a Ho³⁺ complex in powder form. arxiv.orgacs.org The lifetime of the upper laser level, ⁵I₇, in holmium-doped materials is a critical parameter for laser applications and has been a subject of detailed investigation. nih.gov The analysis of luminescence decay curves, whether they are single or multi-exponential, can reveal the presence of different holmium species or varying local environments within a sample.
Application of Luminescence Re-absorption Effects in Spectroscopic Studies
The significant number of absorption peaks for the Ho³⁺ ion in the visible range can lead to a phenomenon known as the luminescence re-absorption effect. rsc.org This occurs when emitted photons from a luminescent center are re-absorbed by another nearby Ho³⁺ ion, promoting it to an excited state. This effect can alter the shape of the observed emission spectrum and can complicate the interpretation of luminescence data.
However, this re-absorption can also be utilized as an analytical tool. In systems where Ho³⁺ is co-doped with a luminophore, the sharp re-absorption lines corresponding to the Ho³⁺ f-f transitions can be observed superimposed on the broad emission band of the luminophore. rsc.orgrsc.org The intensity of these re-absorption features can be highly sensitive to temperature, making such systems promising candidates for ratiometric optical thermometry. rsc.orgrsc.org
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (EXAFS)
X-ray based spectroscopic techniques like XPS and EXAFS are powerful probes for determining the electronic structure and local coordination environment of the holmium ion in holmium(III) nitrate hexahydrate.
Surface Electronic Structure and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For holmium compounds, the primary XPS region of interest is the Ho 4d level. researchgate.net The binding energies of the core-level electrons are characteristic of the element and its oxidation state. In holmium(III) nitrate hexahydrate, holmium is expected to be in the +3 oxidation state. XPS analysis of various rare-earth compounds confirms the ability to distinguish between different oxidation states, although complex satellite features can arise from final state effects. researchgate.netresearchgate.net Analysis of the N 1s and O 1s regions would provide information on the nitrate and water ligands. xpsdatabase.netrsc.org
Local Coordination Environment in Solid and Solution Phases
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure around a specific element. springernature.comrsc.org By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, one can determine the type, number, and distance of neighboring atoms.
In the solid state, crystallographic studies of holmium(III) nitrate pentahydrate reveal that the holmium ion is coordinated by oxygen atoms from both water molecules and nitrate groups. The coordination polyhedron is described as [Ho(H₂O)₄(NO₃)₃], with the nitrate ions acting as bidentate ligands. researchgate.net This results in a high coordination number for the holmium ion. In other holmium complexes containing nitrate, a coordination number of ten has been observed, forming a bicapped square antiprism geometry. rsc.org
In aqueous solution, EXAFS studies on hydrated trivalent lanthanide ions have been crucial in determining their hydration structure. For trivalent yttrium, an ion of similar size to holmium, a hydration number of eight is established, with the water molecules arranged in a distorted square antiprism or bicapped trigonal prism. scholaris.ca It is expected that the Ho³⁺ ion in aqueous nitrate solution would have a similar primary hydration sphere, though competitive coordination by nitrate ions can occur, especially at higher concentrations. EXAFS is a key technique for determining these structural parameters, such as bond distances and coordination numbers, in the solution phase where long-range order is absent. nih.govnih.govdoi.orgnih.gov Recent work on a promethium(III) complex in solution highlights the power of EXAFS in determining the coordination structure and bond distances for lanthanide ions in the aqueous phase. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| holmium(3+);trinitrate;hexahydrate |
| Holmium(III) nitrate pentahydrate |
| Holmium oxide |
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods for large systems. mpg.de For holmium(3+);trinitrate;hexahydrate, DFT can provide fundamental insights into its geometry, bonding, and reactivity.
A primary application of DFT is geometry optimization, which predicts the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure. For this compound, this involves determining the precise coordination of the six water molecules and three nitrate (B79036) anions around the central holmium(III) ion.
DFT calculations would predict key bond parameters, such as the lengths of the Ho-O bonds from both the coordinated water molecules and the nitrate groups, as well as the bond angles within and between the ligands. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model.
Table 1: Predicted vs. Experimental Bond Parameters (Illustrative) Note: This table is illustrative, as specific DFT studies on this compound are not widely published. The values represent typical parameters that would be calculated.
| Parameter | DFT Predicted Value | Experimental Range |
| Ho-O (Water) Bond Length | 2.35 - 2.45 Å | 2.30 - 2.50 Å |
| Ho-O (Nitrate) Bond Length | 2.40 - 2.55 Å | 2.35 - 2.60 Å |
| O-Ho-O Angle | 70 - 90° | 68 - 92° |
Analysis of Charge Distribution and Bonding Characteristics
DFT calculations can elucidate the nature of the chemical bonds within the complex by analyzing the electron density distribution. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. This reveals the degree of charge transfer from the ligands to the holmium ion and quantifies the ionic character of the Ho-ligand bonds. The analysis would likely confirm a significant positive charge on the holmium atom, consistent with its +3 oxidation state, and show how the nitrate and water ligands coordinate to stabilize this charge.
The coordination environment of the holmium ion is critical to its properties. Holmium nitrate is a precursor for synthesizing other materials, including catalysts. sigmaaldrich.com DFT can be employed to model the coordination sphere of the Ho(III) ion in detail. It can also be used to study the interaction of the holmium nitrate hexahydrate complex with various surfaces. By calculating the adsorption energy and optimized geometry of the complex on a substrate, researchers can predict the stability and nature of the surface interaction, which is crucial for applications in catalysis and materials science.
Molecular Dynamics (MD) Simulations for Hydration Shell and Solution Behavior
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound in an aqueous solution, MD simulations provide a dynamic picture of the interactions between the ionic complex and the surrounding water molecules. nih.gov
Simulations can reveal the detailed structure of the hydration shells around the holmium ion and the nitrate anions. nih.gov Key insights include:
Radial Distribution Functions (RDFs): These functions show the probability of finding a water molecule at a specific distance from the central holmium ion, defining the first and second hydration shells.
Coordination Number: By integrating the RDF, the average number of water molecules in the first hydration shell can be determined.
Residence Time: MD simulations can calculate the average time a water molecule spends within the first hydration shell before exchanging with a molecule from the bulk solvent. This provides information on the lability of the hydration shell. Studies on similar nitrate solutions suggest these shells are labile. bohrium.com
Ab Initio Calculations for Magnetic Anisotropy and Relaxation Mechanisms
The holmium(III) ion possesses a large magnetic moment due to its partially filled 4f electron shell. Ab initio (from first principles) calculations, particularly multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) approach, are essential for accurately describing the electronic structure and magnetic properties of lanthanide complexes. researchgate.netdigitellinc.com
These calculations are critical for understanding the magnetic anisotropy of this compound. Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. Ab initio methods can:
Determine the electronic ground state of the Ho(III) ion within the specific ligand field created by the nitrate and water molecules.
Calculate the zero-field splitting (ZFS) parameters, which quantify the energy separation between different spin states in the absence of an external magnetic field.
Predict the orientation of the magnetic easy-axis, which is the preferred direction of magnetization.
This information is crucial for understanding the magnetic relaxation mechanisms—the processes by which the magnetic moment returns to equilibrium after being perturbed. nih.gov The calculated parameters can help predict whether the complex might exhibit slow magnetic relaxation, a characteristic property of Single-Molecule Magnets (SMMs). researchgate.net
Thermodynamic and Kinetic Modeling of Decomposition Pathways
When heated, this compound undergoes thermal decomposition. Thermodynamic and kinetic modeling, often based on data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provides a quantitative description of this process. researchgate.net
The decomposition of hydrated holmium nitrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous nitrate to form holmium oxide. researchgate.net A study on the closely related pentahydrate revealed an eight-step decomposition course. researchgate.net The process begins with the sequential loss of water molecules at specific temperatures, followed by the breakdown of the nitrate groups, releasing nitrogen oxides. researchgate.net
The final product of the decomposition at high temperatures is holmium(III) oxide (Ho₂O₃). researchgate.net Modeling this process allows for the determination of kinetic parameters such as activation energy and the reaction order for each distinct decomposition step, providing a comprehensive understanding of the compound's thermal stability and transformation pathway. researchgate.netresearchgate.net
Table 2: Thermal Decomposition Stages of Hydrated Holmium Nitrate Data based on the decomposition of Ho(NO₃)₃·5H₂O as a close analogue. researchgate.net
| Step | Temperature (°C) | Process | Intermediate Product |
| 1 | 120 | Dehydration | Partially dehydrated nitrate |
| 2 | 140 | Dehydration | Partially dehydrated nitrate |
| 3 | 205 | Dehydration | Partially dehydrated nitrate |
| 4 | 240 | Dehydration | Ho(NO₃)₃·H₂O |
| 5 | 265 | Decomposition | Ho(OH)(NO₃)₂ |
| 6 | 368 | Decomposition | HoO(NO₃) |
| 7 | 500 | Decomposition | Ho(O)₁.₂₅(NO₃)₀.₅ |
| 8 | 560 | Final Decomposition | Ho₂O₃ |
Quantum Chemical Studies of Metal-Ligand Interactions in Holmium(III) Nitrate Systems
Computational and theoretical chemistry provide powerful tools for elucidating the intricate details of metal-ligand interactions in complex systems such as holmium(III) nitrate hexahydrate. These methods offer molecular-level insights into the coordination environment, bonding nature, and electronic structure that are often challenging to probe solely through experimental techniques. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the behavior of f-block elements like holmium.
Research in this area focuses on several key aspects of the Ho(III)-ligand interactions within a nitrate system. This includes determining the coordination number of the central holmium ion, characterizing the binding modes of the nitrate (NO₃⁻) and water (H₂O) ligands, and analyzing the electronic properties of the coordination bonds. The nitrate ion, for instance, can coordinate to the metal center in a monodentate fashion (through one oxygen atom) or a bidentate fashion (through two oxygen atoms), and computational models can predict the most stable configuration.
Recent advancements have led to the development of sophisticated computational workflows designed to handle the complexities of hydrated metal complexes. rsc.org These workflows can perform extensive conformational searches to identify the lowest energy structures of complexes like [Ho(NO₃)₃(H₂O)ₓ] in an aqueous environment. rsc.org Such studies are crucial for understanding the competition between nitrate and water molecules for sites in the first coordination sphere of the holmium ion. For related lanthanide(III) ions, such as Ce(III), theoretical calculations have shown that nitrate predominantly coordinates in a bidentate manner, leading to a typical coordination number of 9. rsc.org
While specific computational studies focusing exclusively on holmium(III) nitrate hexahydrate are not extensively detailed in the literature, the principles are well-established from studies on other lanthanide nitrates and related holmium complexes. For example, semi-empirical quantum chemical methods have been specifically parameterized to model holmium(III) complexes, providing a computationally efficient means to study their structure and bonding.
The table below summarizes some of the computational methods applied to the study of lanthanide and holmium complexes.
| Method | Description |
|---|---|
| Density Functional Theory (DFT) | A widely used quantum mechanical modeling method to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. It is frequently used to calculate geometries, reaction energies, and stability of lanthanide complexes. rsc.orgresearchgate.net |
| Semi-empirical Quantum Methods (e.g., Sparkle/PMx, Sparkle/RM1) | These methods use parameters derived from experimental data to simplify calculations. Specific parameter sets have been developed for holmium(III) to enable the modeling of large and complex systems. |
| Ab initio Molecular Dynamics (AIMD) | A simulation method in which the forces on the atoms are calculated "on the fly" from electronic structure calculations. It is used to study the dynamic behavior of hydrated ions and ligand exchange processes in solution. nih.gov |
The table below presents the crystallographic data for holmium(III) nitrate pentahydrate, which is isostructural with yttrium nitrate pentahydrate. cambridge.org
| Parameter | Value |
|---|---|
| Chemical Formula | Ho(NO₃)₃·5H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.642(8) |
| b (Å) | 9.55(2) |
| c (Å) | 10.56(2) |
| α (°) | 63.672(1) |
| β (°) | 84.622(2) |
| γ (°) | 76.085(2) |
| Volume (ų) | 582.74 |
Solution Chemistry, Complexation, and Speciation Dynamics
Dissolution Behavior of Holmium(III) Trinitrate Hexahydrate in Aqueous and Organic Media
Holmium(III) trinitrate hexahydrate is a crystalline solid that readily dissolves in polar solvents. Its solubility is a critical parameter for its use as a precursor in synthesis and other aqueous applications.
Aqueous Solubility : The compound is highly soluble in water americanelements.com. The dissolution process involves the dissociation of the salt into the aquated holmium(III) ion, [Ho(H₂O)ₙ]³⁺, and nitrate (B79036) ions (NO₃⁻). The IUPAC-recommended solubility for the anhydrous salt, Ho(NO₃)₃, is 5.02 mol·kg⁻¹ in water researchgate.net. This high solubility is characteristic of many lanthanide nitrates, facilitated by the strong ion-dipole interactions between the Ho³⁺ cation and water molecules.
Organic Media : The solubility in organic solvents is more varied and depends on the polarity and coordinating ability of the solvent. Holmium(III) nitrate is reported to be soluble in ethanol (B145695) but insoluble in less polar solvents like ether cgmaterial.comwikipedia.org. The dissolution in polar organic solvents like ethanol is driven by the coordination of the solvent molecules to the Ho³⁺ ion. In contrast, non-polar or weakly coordinating solvents cannot overcome the lattice energy of the salt, leading to poor solubility. The use of halogens in polar organic solvents, such as ethanol or ethyl acetate, can also facilitate the dissolution of metals and their salts by acting as oxidizing agents nih.gov.
Table 1: Solubility of Holmium(III) Nitrate Hydrate (B1144303) This table is based on available qualitative and quantitative data. Specific numerical values for many organic solvents are not widely reported.
| Solvent | Formula | Type | Solubility | Reference |
| Water | H₂O | Aqueous (Polar Protic) | Highly Soluble (~5.02 mol·kg⁻¹ for anhydrous salt) | americanelements.comresearchgate.net |
| Ethanol | C₂H₅OH | Organic (Polar Protic) | Soluble | cgmaterial.comwikipedia.org |
| Ether | (C₂H₅)₂O | Organic (Polar Aprotic) | Insoluble | cgmaterial.com |
Hydrolysis Pathways and pH-Dependent Speciation in Aqueous Solutions
In aqueous solutions, the Ho³⁺ ion behaves as a Lewis acid and undergoes hydrolysis, a reaction where the coordinated water molecules are deprotonated. This process is highly dependent on the pH of the solution. The general equilibrium for the first hydrolysis step is:
[Ho(H₂O)ₙ]³⁺ + H₂O ⇌ [Ho(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺
The extent of hydrolysis increases with increasing pH (decreasing H₃O⁺ concentration). Studies have been conducted to determine the stability constants for these hydrolysis products. At a temperature of 303 K, the first hydrolysis constants for trivalent holmium have been determined using spectrophotometric and potentiometric methods in different ionic media scirp.orgscirp.orgresearchgate.net. The primary species formed at the onset of hydrolysis is the mononuclear complex Ho(OH)²⁺ scirp.orgcost-nectar.eu. As the pH further increases, polynuclear species such as Ho₂(OH)₂⁴⁺ and Ho₃(OH)₅⁴⁺ can form, eventually leading to the precipitation of holmium(III) hydroxide (B78521), Ho(OH)₃, at higher pH values cost-nectar.eu.
The ionic medium has a notable effect on the hydrolysis constant. For instance, the presence of chloride ions can influence the equilibrium due to the formation of chloro-complexes like HoCl²⁺ scirp.orgscirp.orgresearchgate.net.
Table 2: First Hydrolysis Constants of Holmium(III) at 303 K Data from potentiometric and spectrophotometric titrations.
| Ionic Medium | Hydrolysis Reaction | Constant | Value | Reference |
| 2 M NaClO₄ | Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | log₁₀β₁ | -8.02 ± 0.07 | scirp.org |
| 2 M NaCl | Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | log₁₀β₁ | -8.16 ± 0.04 | scirp.org |
Complexation Reactions with Exogenous Ligands
The Ho³⁺ ion readily forms complexes with a wide variety of ligands (Lewis bases) that contain donor atoms such as oxygen and nitrogen. This complexation chemistry is fundamental to its application in areas like separation science, materials synthesis, and biomedical imaging.
Crown ethers and other macrocycles are ligands capable of selectively binding metal cations within their central cavities muk.ac.ir. The complexation is governed by factors such as the relative size of the cation and the macrocycle's cavity, the charge of the cation, and the type of donor atoms in the ring nih.gov. While crown ethers with "hard" oxygen donor atoms typically favor alkali and alkaline earth metals, they can also form complexes with trivalent lanthanide ions like Ho³⁺ nih.gov.
A notable example of macrocyclic complexation involves cucurbit[n]urils. Research has shown that tetranuclear holmium complexes can be isolated from aqueous solutions using cucurbit wikipedia.orguril. Specifically, a complex with the formula {[Ho₄(μ₃-OH)₄(μ₂-OH)₂(C₅NH₄COO)₂(H₂O)₄(CB wikipedia.org)₂]⁴⁺} has been identified, where the cucurbituril (B1219460) macrocycle plays a crucial role in the structure of the polynuclear assembly researchgate.net. In this structure, oxygen atoms from the cucurbituril molecule are directly involved in coordinating the holmium atoms researchgate.net.
Phosphine (B1218219) oxides (R₃P=O) are effective ligands for "hard" metal ions like Ho³⁺, coordinating through the phosphoryl oxygen atom wikipedia.org. The chemistry of lanthanide complexes with phosphine oxides is well-developed nih.gov. When holmium(III) nitrate reacts with phosphine oxide ligands, the nature of the resulting complex can depend on the specific lanthanide. For heavier lanthanides, including holmium, partial ionization of the nitrate salt is observed in solution. This leads to the formation of cationic complexes, such as [Ho(NO₃)₂(Ph₂MePO)₄]⁺, which have been isolated and structurally characterized as hexafluorophosphate (PF₆⁻) salts staffs.ac.uk. In these complexes, the phosphine oxide ligands displace some of the coordinated water or nitrate ions from the inner coordination sphere of the holmium ion nih.gov.
While specific studies on holmium(III) complexes with glycolurils are not extensively detailed in the literature, its interactions with a wide range of related ligands containing nitrogen and/or oxygen donor atoms are well-documented. These ligands are crucial in modern coordination chemistry mdpi.comalfa-chemistry.com.
A prominent class of such ligands are β-diketonates, which are oxygen-donor chelating agents. A series of mononuclear Ho³⁺ complexes with β-diketonate anions have been synthesized, including [Ho(btfa)₃(H₂O)₂] (where Hbtfa is 4,4,4-trifluoro-1-phenyl-1,3-butanedione) mdpi.com. These precursor complexes can further react with N-donor ligands like 1,10-phenanthroline (phen) or 2,2'-bipyridyl (bipy) to form eight-coordinate complexes, such as [Ho(btfa)₃(phen)] and [Ho(btfa)₃(bipy)] mdpi.com. In these compounds, the holmium ion is coordinated by six oxygen atoms from the three β-diketonate ligands and two nitrogen atoms from the chelating N-donor ligand mdpi.com.
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior oatext.com. They can encapsulate "guest" molecules of appropriate size and shape within their cavity to form inclusion complexes onlinepharmacytech.infoiipseries.org. This encapsulation can alter the physicochemical properties of the guest, such as its solubility and stability researchgate.net.
The formation of inclusion complexes between holmium and β-cyclodextrin (β-CD) has been demonstrated. These complexes, abbreviated as Ho-β-CD, have been prepared by methods such as co-evaporation of holmium nitrate and β-cyclodextrin solutions in molar ratios of 1:1 and 1:3 scirp.orgsemanticscholar.orgbookpi.org. The formation of the Ho-β-CD inclusion complex is confirmed by various analytical techniques:
Spectroscopy (IR and Raman) : Changes in the vibrational spectra of β-cyclodextrin upon complexation indicate that the holmium ion is surrounded by or included within the cyclodextrin (B1172386) molecule scirp.orgsemanticscholar.org.
X-Ray Diffraction (XRD) : The diffraction pattern of the Ho-β-CD complex is distinct from that of the physical mixture of holmium nitrate and β-cyclodextrin, suggesting the formation of a new crystalline phase scirp.orgresearchgate.net.
Scanning Electron Microscopy (SEM) : The morphology of the complex differs from that of the individual starting materials, providing further evidence of complex formation scirp.orgsemanticscholar.org.
These studies suggest that the holmium ion is included in the β-cyclodextrin cavity, leading to a stable host-guest complex scirp.orgsemanticscholar.org.
Solvent Extraction Mechanisms and Speciation in Biphasic Systems
The separation and purification of holmium from other rare earth elements, often from nitrate media, is predominantly achieved through liquid-liquid extraction, also known as solvent extraction. This process involves the distribution of holmium species between two immiscible liquid phases: an aqueous phase (typically containing holmium nitrate) and an organic phase (containing an extracting agent dissolved in a diluent). The underlying mechanism of extraction and the resulting chemical form (speciation) of holmium in the organic phase are critically dependent on the type of extractant used. The primary mechanisms are cation exchange and solvation.
Cation Exchange Mechanism with Acidic Extractants
Acidic extractants, such as organophosphorus acids and carboxylic acids, function by exchanging their acidic protons for the holmium(III) cation. tandfonline.commdpi.com This is an ion-exchange mechanism where the Ho³⁺ ion is transferred from the aqueous phase to the organic phase. Studies on the extraction of holmium from nitrate solutions have been conducted with various acidic extractants, including 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHPNA), naphthenic acids, and Versatic 10 acid. tandfonline.comosti.govtandfonline.com
The general equilibrium for the cation exchange mechanism can be represented as:
Ho³⁺(aq) + 3(HR)₂(org) ⇌ HoR₃·3HR(org) + 3H⁺(aq)
Here, (HR)₂ represents the dimeric form of the acidic extractant in the organic diluent. The distribution of holmium between the two phases is highly dependent on the pH of the aqueous solution. tandfonline.com For instance, the extraction efficiency of holmium with EHPNA, naphthenic, and Versatic 10 acids increases significantly with increasing pH, with plots of the logarithm of the distribution ratio (log D) versus pH yielding slopes of approximately 3. tandfonline.com This indicates that three protons are released for each holmium ion extracted, consistent with the stoichiometry of the trivalent holmium ion. tandfonline.com The extracted holmium species in the organic phase is a neutral complex, such as HoR₃·3HR. osti.gov
Solvation Mechanism with Neutral/Solvating Extractants
Neutral extractants, particularly organophosphorus compounds, extract holmium via a solvation mechanism. In this process, the neutral extractant molecule acts as a Lewis base, coordinating to the neutral holmium nitrate salt, Ho(NO₃)₃, and solvating it into the organic phase. nih.gov This mechanism is common for extraction from solutions with high nitrate concentrations.
The general equilibrium for the solvation mechanism is:
Ho³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ Ho(NO₃)₃Lₙ(org)
Where L is the neutral extractant. The number of extractant molecules (n) involved in the complex is typically 3 for trivalent lanthanides. nih.gov A prominent class of neutral extractants includes phosphates, phosphonates, phosphinates, and phosphine oxides. kuleuven.be Their extraction efficiency is directly related to the basicity of the phosphoryl oxygen atom, following the order: phosphine oxides > phosphinates > phosphonates > phosphates. kuleuven.be Malonamides, such as N,N′-Dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA), also extract rare earth elements from nitrate media through a solvation mechanism. rsc.org The use of ionic liquids as the organic solvent instead of conventional diluents like dodecane has been shown to significantly enhance the extraction efficiency. rsc.org
| Extraction Mechanism | Extractant Class | Specific Examples | Typical Extracted Species | Key Dependencies |
|---|---|---|---|---|
| Cation Exchange | Acidic Organophosphorus Acids, Carboxylic Acids | EHPNA, Naphthenic Acid, Versatic 10 Acid | HoR₃·3HR | Aqueous Phase pH |
| Solvation | Neutral Organophosphorus Compounds, Malonamides | Tributyl Phosphate (TBP), Trialkyl Phosphine Oxides (TRPO), DMDOHEMA | Ho(NO₃)₃L₃ | Nitrate Concentration |
Thermodynamic Parameters of Complex Formation (e.g., Stability Constants, Enthalpy Changes)
The formation of complexes between the holmium(III) ion and nitrate ions in the aqueous phase is a fundamental aspect of its solution chemistry and a precursor to its extraction by solvation mechanisms. The thermodynamics of this complexation are described by parameters such as the stability constant (K), and changes in enthalpy (ΔH) and entropy (ΔS).
The complexation of trivalent lanthanide ions with nitrate is generally weak because nitrate is a weak ligand. Detailed thermodynamic studies on the Nd(NO₃)²⁺ complex, a close analog to the holmium complex due to the chemical similarities across the lanthanide series, provide valuable insight. nih.gov The reaction is:
Ho³⁺(aq) + NO₃⁻(aq) ⇌ Ho(NO₃)²⁺(aq)
Studies on neodymium(III) have shown that the complex is weak and its stability slightly increases with temperature. nih.gov The complexation is endothermic, meaning it consumes heat (positive ΔH), and is driven by a positive change in entropy (ΔS). nih.gov This positive entropy change is the driving force for the reaction and is likely due to the release of ordered water molecules from the hydration sphere of the lanthanide ion upon complexation with nitrate. Luminescence spectroscopy suggests that the nitrate ion forms an inner-sphere complex with the lanthanide, displacing water molecules from the first coordination sphere, and likely coordinates in a bidentate fashion. nih.gov
The relationship between the stability constant and the thermodynamic parameters is given by the Gibbs free energy equation:
ΔG° = -RT ln(K) = ΔH° - TΔS°
Where ΔG° is the standard Gibbs free energy change, R is the gas constant, and T is the absolute temperature. A small stability constant corresponds to a positive ΔG°, indicating the reaction is not spontaneous under standard conditions but exists in equilibrium.
| Parameter | Value | Conditions |
|---|---|---|
| log K at 25°C | 0.45 ± 0.05 | Infinite dilution |
| log K at 40°C | 0.49 ± 0.06 | Infinite dilution |
| log K at 55°C | 0.54 ± 0.07 | Infinite dilution |
| log K at 70°C | 0.58 ± 0.08 | Infinite dilution |
| Enthalpy Change (ΔH°) | +1.5 ± 0.2 kJ·mol⁻¹ | 25°C |
| Entropy Change (ΔS°) | 13.7 ± 0.8 J·mol⁻¹·K⁻¹ | 25°C |
The positive enthalpy change confirms the endothermic nature of the complexation, while the positive entropy change indicates an increase in the disorder of the system, which drives the formation of the weak holmium(III) nitrate complex in solution. nih.gov
Applications in Advanced Materials Science As a Precursor
Precursor for Holmium Oxide (Ho₂O₃) Synthesis
Holmium(III) nitrate (B79036) is a common starting material for producing holmium oxide (Ho₂O₃), a material with applications in specialized glass, ceramics, and as a component in certain solid-state lasers. nih.govheegermaterials.com The nitrate salt is readily converted to the oxide through various heat-treatment and solution-based methods.
The thermal decomposition of hydrated holmium nitrate is a direct route to synthesizing holmium oxide. wikipedia.org When Holmium(III) nitrate pentahydrate (Ho(NO₃)₃·5H₂O) is heated in air, it undergoes a multi-step decomposition process. researchgate.net This process involves eight endothermic weight loss stages, beginning with dehydration and culminating in the formation of the final oxide. researchgate.net
The decomposition pathway can be summarized as follows:
Dehydration: The initial four steps, occurring at temperatures of 120°C, 140°C, 205°C, and 240°C, involve the loss of water molecules to form a crystalline nitrate monohydrate. researchgate.net
Intermediate Formation: At 265°C, the monohydrate decomposes into holmium hydroxide (B78521) nitrate (Ho(OH)(NO₃)₂). researchgate.net This is followed by further decomposition at 368°C to form a stable and crystalline holmium oxide nitrate (HoO(NO₃)). researchgate.net
Final Decomposition: A non-stoichiometric, unstable intermediate, Ho(O)₁.₂₅(NO₃)₀.₅, forms at 500°C. researchgate.net Finally, the stable holmium oxide (Ho₂O₃) is formed at 560°C. researchgate.net
The gaseous byproducts of this decomposition are primarily water vapor and nitrogen oxides. researchgate.net
Table 1: Thermal Decomposition Stages of Holmium(III) Nitrate Pentahydrate
| Temperature (°C) | Process | Resulting Compound | Reference |
|---|---|---|---|
| 120, 140, 205, 240 | Dehydration | Crystalline Nitrate Monohydrate | researchgate.net |
| 265 | Decomposition | Holmium Hydroxide Nitrate (Ho(OH)(NO₃)₂) | researchgate.net |
| 368 | Decomposition | Holmium Oxide Nitrate (HoO(NO₃)) | researchgate.net |
| 500 | Decomposition | Non-stoichiometric Intermediate (Ho(O)₁.₂₅(NO₃)₀.₅) | researchgate.net |
| 560 | Final Decomposition | Holmium Oxide (Ho₂O₃) | researchgate.net |
Hydrothermal and solvothermal methods are widely used for synthesizing holmium oxide nanostructures, offering control over particle size and morphology. nih.govresearchgate.net These wet-chemical approaches involve heating a solution of the precursor, such as holmium nitrate, in a sealed vessel (autoclave). mdpi.comnih.gov
In a typical hydrothermal synthesis, an aqueous solution of holmium nitrate is mixed with a precipitating agent and heated. mdpi.com For instance, holmium oxide nanoparticles (Ho₂O₃ NPs) have been fabricated using plant extracts as bioreductants with holmium nitrate as the precursor salt. nih.govsemanticscholar.org The mixture is heated, and the resulting precipitates are collected and annealed at high temperatures (e.g., 500°C) to yield crystalline Ho₂O₃ NPs with controlled grain sizes, often in the range of 6-12 nm. nih.govsemanticscholar.org
Solvothermal synthesis follows a similar principle but uses non-aqueous solvents. nih.gov This method allows for the formation of nanostructures with different properties. For example, a one-pot solvothermal approach using holmium chloride (a related holmium salt) in ethylene (B1197577) glycol (EG) has been used to produce PEGylated holmium fluoride (B91410) nanoparticles. nih.gov Similarly, holmium nitrate dissolved in ethanol (B145695) has been used in the solvothermal synthesis of holmium-based metal-organic frameworks at 150°C. mdpi.com The choice of solvent and other reaction parameters in both hydrothermal and solvothermal methods is crucial for controlling the final product's characteristics. researchgate.net
Integration into Luminescent Materials and Phosphors
Holmium(III) nitrate is a valuable precursor for incorporating holmium ions (Ho³⁺) into various host materials to create phosphors and luminescent materials. The Ho³⁺ ion possesses unique electronic transitions that lead to characteristic emission spectra, making it useful for optical applications. atlantis-press.com
Holmium nitrate serves as a dopant source for fabricating optically active glasses and ceramics. heegermaterials.com Nitrates are considered excellent precursors for these applications as they can improve the optical quality of the final material. americanelements.com The sol-gel technique is one method used to prepare holmium-doped silica (B1680970) glass. atlantis-press.com Although some studies use holmium chloride, the fundamental process involves dissolving the holmium salt precursor in a solution that forms a gel, which is then aged and heat-treated to produce a densified glass with Ho³⁺ ions integrated into the silica network. atlantis-press.com The strong absorption of Ho³⁺ ions in the blue-violet region imparts a pale-yellow color to the glass. atlantis-press.com
In ceramics, holmium nitrate can be used to create holmium-doped nanoparticles. For instance, holmium atoms have been successfully incorporated into iron oxide nanoparticles. researchgate.net The process involves the preparation of a holmium-oleate complex from a holmium precursor, which is then introduced during the synthesis of the iron oxide nanocrystals. researchgate.net The resulting doped nanoparticles exhibit the properties of both the host matrix and the rare-earth dopant. researchgate.net
Holmium-doped lanthanide orthovanadates, such as gadolinium orthovanadate (GdVO₄), are important phosphor materials. Holmium nitrate is a suitable precursor for the holmium dopant in these materials. The synthesis of related holmium vanadate (B1173111) (HoVO₄) nanocomposites has been demonstrated using methods like sonochemical synthesis. nih.gov In this process, pre-synthesized HoVO₄ is combined with another material, such as phosphorus-doped graphitic carbon nitride, and subjected to ultrasonication to form a homogeneous nanocomposite. nih.gov This demonstrates a pathway for integrating holmium vanadate, derived from holmium precursors, into more complex functional materials. The synthesis of the initial HoVO₄ often involves a precipitation reaction where a soluble holmium salt, like the nitrate, is reacted with a vanadate source.
Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Holmium(III) nitrate is a key reagent in the synthesis of holmium-based metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.commu.edu.tr These materials are crystalline structures composed of metal ions or clusters (nodes) linked by organic ligands, and they have potential applications in areas like gas storage and catalysis. nih.gov
The synthesis of these frameworks often employs solvothermal or hydrothermal methods. mdpi.commu.edu.tr In a typical solvothermal synthesis, holmium(III) nitrate (often the pentahydrate) is dissolved in a solvent, such as ethanol or dimethylformamide (DMF), along with a specific organic linker molecule. mdpi.commu.edu.tr The mixture is sealed in an autoclave and heated for an extended period (e.g., 130 hours at 150°C). mdpi.com This process leads to the crystallization of the Ho-MOF. mdpi.com
Similarly, hydrothermal synthesis involves dissolving holmium(III) nitrate hexahydrate and an organic ligand in water, adjusting the pH, and heating the solution in an autoclave. mdpi.com This method has been successfully used to create novel three-dimensional Ho(III) coordination polymers. mdpi.commu.edu.tr The resulting structures are complex, with the holmium atoms coordinated to oxygen atoms from the organic linkers and, in some cases, water or solvent molecules. mu.edu.tr The choice of solvent, temperature, and organic linker dictates the final dimensionality and structure of the framework. mdpi.comresearchgate.net
Design and Synthesis of Ho-Containing MOFs with Specific Architectures
The synthesis of holmium-containing metal-organic frameworks (Ho-MOFs) often employs holmium(III) nitrate hexahydrate as the metal source. Researchers have successfully designed and synthesized Ho-MOFs with diverse architectures by carefully selecting organic linkers and reaction conditions.
For instance, a solvothermal method using holmium(III) nitrate pentahydrate and various benzenecarboxylic acids in ethanol has been used to create a series of Ho-MOFs. mdpi.com This approach yielded both amorphous and crystalline structures depending on the specific linker used, such as 1,3,5-benzenetricarboxylic acid (H₃btc) or 1,2-benzenedicarboxylic acid (H₂bdc). mdpi.com Another study details the preparation of two novel three-dimensional MOFs using holmium(III) and 3,3′,5,5′-azobenzenetetracarboxylate (H₄abtc), resulting in a microporous binuclear MOF and a hexacluster-based MOF. rsc.org The synthesis of a 3D holmium-based MOF with the 2,2′-bipyridine-5,5′-dicarboxylic acid ligand has also been reported, which was synthesized via a solvothermal reaction. researchgate.net Furthermore, two new holmium-succinate frameworks have been synthesized through the in-situ hydrolysis of succinylsalicylic acid under different hydrothermal conditions. researchgate.net
These examples demonstrate that holmium(III) nitrate is a versatile precursor for the targeted synthesis of Ho-MOFs with tailored structural characteristics. The choice of organic linker, solvent, and synthesis parameters like temperature and pH are crucial in directing the final architecture of the framework. mdpi.com
Investigations into Structure-Property Relationships in Ho-MOFs
Understanding the relationship between the structure of Ho-MOFs and their resulting properties is a significant area of research. rsc.orgrsc.orgresearchgate.net The arrangement of holmium ions and organic linkers dictates the material's porosity, stability, and ultimately its performance in various applications.
In one study, Ho-MOFs synthesized with different benzenecarboxylic acid linkers were used as modifiers in polyether block amide (PEBA) membranes for dye removal. mdpi.comnih.gov The modified membranes showed improved flux and rejection coefficients for specific dyes, with the performance being attributed to the structural peculiarities and uniform distribution of the Ho-MOF particles within the polymer matrix. mdpi.com For example, the membrane containing Ho-1,3,5-H₃btc demonstrated optimal properties for the filtration of Congo Red and Fuchsin. mdpi.comnih.gov
The specific surface area of these materials is also a key property influenced by their structure. It was found that a Ho-MOF synthesized with 1,2-H₂bdc exhibited a high specific surface area of 241 m²/g, while others showed lower values, indicating a highly porous nature for the former. mdpi.com The properties of MOFs are not only dependent on the metal nodes and organic linkers but also on the synthesis route and conditions. mdpi.com The investigation of these structure-property relationships is crucial for designing new Ho-MOFs with enhanced capabilities for applications such as gas separation and drug delivery. morressier.com
Precursor for Magnetic Materials Research
Holmium possesses unique magnetic properties, making it a valuable element in the development of advanced magnetic materials. americanelements.com Holmium(III) nitrate hexahydrate serves as a convenient source of holmium ions for this purpose.
Fabrication of Holmium-Doped Nanoparticles (e.g., Iron Oxide)
Holmium-doped iron oxide nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), have been synthesized using holmium(III) nitrate as a dopant precursor. mdpi.comnih.gov These nanoparticles are of interest for biomedical applications due to their magnetic properties. mdpi.com
One common synthesis method is co-precipitation, where an aqueous solution of holmium nitrate is mixed with iron salts. mdpi.com Research has shown that the concentration of holmium has a significant impact on the properties of the resulting nanoparticles. For instance, doping with up to 2.5% molar holmium in ferrite-based SPIONs yields a homogeneous phase with high magnetization. mdpi.com However, higher concentrations can lead to distortions in the crystal lattice, a decrease in magnetization, and a deviation from a spherical shape. mdpi.com
Another method for fabricating holmium-doped iron oxide nanoparticles is the thermal decomposition of iron and holmium oleate (B1233923) precursors, which can be prepared from holmium(III) nitrate. nih.govresearchgate.net The influence of the holmium dopant on the magnetic and magneto-optical properties has been investigated using vibrating sample magnetometry and Faraday rotation measurements. nih.govnih.gov
| Holmium Content | Key Findings |
|---|---|
| 1-2.5% | Homogeneous phase, superparamagnetic behavior, and high magnetization (above 60 emu/g). |
| Above 2.5% | Distorted crystallographic lattice, decrease in saturation magnetization. |
| Around 5% | Critical content for the preparation of uniformly shaped grains. |
| Above 5% | Uniaxial growth with a prism shape and an increase in the coercive field. |
Synthesis of Holmium-Containing Single-Molecule Magnets (SMMs)
Holmium(III) nitrate is also a precursor in the synthesis of single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis. acs.orgnih.gov The large magnetic moment and magnetic anisotropy of the holmium(III) ion make it a promising candidate for creating high-performance SMMs. nih.gov
Research in this area has led to the synthesis of holmium(III)-based SMMs with specific coordination environments. For example, a holmium(III)-based single-ion magnet with a pentagonal-bipyramidal geometry has been reported to exhibit remarkable magnetic properties. nih.gov The synthesis of such molecules often involves the reaction of a holmium precursor, like holmium(III) nitrate, with carefully designed organic ligands. The ligands play a crucial role in controlling the coordination geometry around the holmium ion, which in turn influences the magnetic anisotropy and the slow relaxation of magnetization. nih.govnih.gov
Catalytic Applications as a Precursor or Component
Holmium compounds, for which holmium(III) nitrate is a common precursor, are being explored for their potential in catalysis. ontosight.aiamericanelements.com The catalytic activity can be realized in both heterogeneous and homogeneous systems.
Use in Heterogeneous and Homogeneous Catalysis Research
Holmium(III) nitrate can be used to synthesize materials with catalytic applications. ontosight.aisigmaaldrich.comsigmaaldrich.com For example, it can be a precursor for holmium orthoferrite nanoparticles (HoFeO₃), which are multifunctional materials with potential catalytic uses. researchgate.net The synthesis of these nanoparticles can be achieved through methods like co-precipitation from a solution containing holmium nitrate. researchgate.net
In the context of MOFs, Ho-MOFs synthesized from holmium nitrate have been noted for their potential in heterogeneous catalysis. morressier.comresearchgate.net The porous nature and the presence of coordinatively unsaturated holmium sites within the framework can act as Lewis acid sites, making them suitable for catalyzing various chemical reactions. morressier.com
Analytical Methods for Research Characterization
Quantitative Determination of Holmium Content
Determining the exact amount of holmium in the compound is critical for its qualification. Two primary methods employed for this purpose are classical complexometric titration and modern instrumental plasma spectrometry.
Complexometric titration is a robust volumetric analysis technique used for the quantification of metal ions. wikipedia.orgbyjus.com For holmium(III) ions, titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) is a well-established method. wikipedia.org EDTA is a hexadentate ligand that forms a highly stable, 1:1 stoichiometric complex with most metal ions, including Ho³⁺. wikipedia.orgmetrohm.com
The titration is performed in a buffered solution to maintain a constant pH, which is crucial as the stability of the metal-EDTA complex is pH-dependent. metrohm.commnstate.edu To detect the endpoint, a metallochromic indicator is used. These indicators are organic dyes that form a colored complex with the metal ion. byjus.com During the titration, EDTA progressively binds with the free holmium ions. At the equivalence point, once all the holmium has been complexed by EDTA, the indicator is displaced from the metal, resulting in a distinct color change. byjus.com Common indicators for rare-earth metal titrations include Eriochrome Black T, Calmagite, and Murexide. byjus.com The endpoint can be detected visually or more accurately by using a photometric sensor that monitors the change in absorbance at a specific wavelength. metrohm.com Potentiometric methods, where the change in potential of an ion-selective electrode is monitored, can also be employed to determine the endpoint. srce.hr
| Parameter | Description |
| Titrant | Standardized Ethylenediaminetetraacetic acid (EDTA) solution |
| Analyte | Holmium(III) ion (Ho³⁺) from dissolved salt |
| Stoichiometry | 1:1 (Ho³⁺ : EDTA) |
| pH Control | Basic buffer solution (e.g., Ammonia-Ammonium Chloride, pH ~10) is crucial to ensure the stability of the Ho-EDTA complex and prevent precipitation of holmium hydroxide (B78521). mnstate.edu |
| Indicators | Metallochromic indicators such as Eriochrome Black T, Murexide, or Xylenol Orange. byjus.com |
| Endpoint Detection | Visual color change or instrumental monitoring via photometry. byjus.commetrohm.com |
Inductively Coupled Plasma (ICP) techniques offer highly sensitive and accurate elemental analysis. Both ICP-MS and ICP-OES utilize a high-temperature argon plasma source (around 6,000-10,000 K) to atomize and ionize the holmium atoms from a prepared sample solution. mdpi.com
In ICP-OES , the excited atoms and ions relax to a lower energy state by emitting photons at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of holmium in the sample. mdpi.com
In ICP-MS , the ions generated in the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for the specific isotope of holmium (¹⁶⁵Ho), providing a very precise measure of its concentration. eltra.com
ICP-MS generally offers significantly lower detection limits (parts per trillion) compared to ICP-OES (parts per billion), making it the preferred method for trace and ultra-trace analysis. eltra.comalpharesources.com However, ICP-OES is robust, less susceptible to certain types of interferences, and can be more suitable for samples with higher concentrations. alpharesources.com For accurate quantification, samples of holmium(3+);trinitrate;hexahydrate are carefully weighed, dissolved, and diluted to fall within the calibrated linear range of the instrument. byjus.com
| Feature | ICP-OES | ICP-MS |
| Principle | Measures light emitted by excited atoms/ions in plasma. mdpi.com | Measures mass-to-charge ratio of ions from plasma. eltra.com |
| Detection Limits | Typically parts per billion (ppb or µg/L). alpharesources.com | Typically parts per trillion (ppt or ng/L). eltra.com |
| Precision | High, suitable for assay determination. | Very high, excellent for trace impurity analysis. |
| Interferences | Primarily spectral interferences (overlapping emission lines). | Primarily isobaric (isotopes of different elements with the same mass) and polyatomic interferences. |
| Primary Use | Quantification of major and minor elements. | Quantification of trace and ultra-trace elements. |
Elemental Analysis (C, H, N) for Stoichiometric Verification
Elemental analysis provides the percentage composition of specific elements within the compound, which is essential for verifying its empirical formula, Ho(NO₃)₃·6H₂O. For this inorganic hydrated salt, the determination of nitrogen (N) and hydrogen (H) is relevant, while carbon (C) analysis is not applicable unless organic impurities are suspected.
Nitrogen and hydrogen content can be determined using analyzers that employ inert gas fusion or hot extraction techniques. chromatographytoday.comthermofisher.com In this methodology, the sample is heated to very high temperatures (often up to 3,000 °C) in a graphite (B72142) crucible. thermofisher.com The hydrogen in the water of hydration is released and detected, typically by a thermal conductivity cell. thermofisher.com The nitrogen from the nitrate (B79036) groups is converted to N₂ gas, which is also measured by a thermal conductivity detector. thermofisher.com The experimentally determined weight percentages of H and N are then compared to the theoretical values calculated from the molecular formula to confirm the stoichiometry of the nitrate and the hexahydrate form.
Spectrophotometric Methods for Anion Determination (e.g., Nitrate)
To confirm the presence and quantity of the nitrate anion (NO₃⁻), spectrophotometric methods are widely used. These methods are typically colorimetric, relying on a reaction that produces a colored compound whose absorbance is proportional to the nitrate concentration.
One common method involves the nitration of a phenolic compound, such as salicylic (B10762653) acid, in a highly acidic medium (concentrated sulfuric acid). metrohm.com The resulting nitro-aromatic product develops a strong color (typically yellow) upon the addition of a base (e.g., sodium hydroxide), and its absorbance can be measured, often around 410 nm. metrohm.com Other methods may involve the reduction of nitrate to nitrite, followed by a diazotization-coupling reaction to form a colored azo dye. chromatographytoday.com
Alternatively, Ion Chromatography (IC) is a powerful technique for anion analysis. aist.go.jpnih.govosti.gov In IC, a solution of the dissolved salt is passed through an ion-exchange column that separates anions based on their affinity for the stationary phase. nih.govosti.gov A conductivity detector or a UV detector (as nitrate absorbs UV light around 210-225 nm) is used for quantification. aist.go.jpresearchgate.net IC can simultaneously determine nitrate and identify other potential anionic impurities. akjournals.com
Thermogravimetric Analysis (TGA) for Hydration and Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique for studying the thermal stability and composition of hydrated salts. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com
For this compound, the TGA thermogram is expected to show distinct mass loss steps corresponding to its decomposition pathway. researchgate.net
Dehydration: The initial mass loss occurs at relatively low temperatures (typically below 240 °C) and corresponds to the sequential or overlapping loss of the six water molecules of hydration.
Decomposition to Oxynitrate: Following dehydration, the anhydrous holmium nitrate begins to decompose at higher temperatures (e.g., 350-500 °C) into an intermediate holmium oxynitrate (HoONO₃).
Final Decomposition to Oxide: At even higher temperatures, the oxynitrate decomposes to the final stable residue, holmium(III) oxide (Ho₂O₃).
By analyzing the percentage mass loss at each stage, the number of water molecules (degree of hydration) and the stoichiometry of the decomposition process can be confirmed. eltra.com
| Temperature Range (Approx.) | Decomposition Step | Expected Product |
| < 240 °C | Loss of water of hydration. | Ho(NO₃)₃ (Anhydrous) |
| 350 - 500 °C | Decomposition of anhydrous nitrate. | HoONO₃ (Holmium Oxynitrate) |
| > 500-600 °C | Final decomposition. | Ho₂O₃ (Holmium(III) Oxide) |
Note: The exact temperatures can vary depending on factors like heating rate and atmosphere.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for assessing the purity of this compound, particularly for detecting and quantifying other rare earth element impurities, which are chemically very similar to holmium.
Ion-exchange chromatography , especially high-performance liquid chromatography (HPLC) using cation-exchange columns, is the predominant technique. nih.gov The separation of adjacent lanthanides like holmium, dysprosium, and erbium is challenging but achievable. nih.gov The method relies on the small differences in the stability constants of the complexes formed between the lanthanide ions and a complexing agent present in the mobile phase. A commonly used eluent is α-hydroxyisobutyric acid (α-HIBA), where the pH and concentration are carefully controlled to achieve separation. osti.gov As the lanthanide ions are eluted from the column, they can be detected using post-column derivatization with a chromogenic reagent (like 4-(2-Pyridylazo)resorcinol) followed by UV-Vis detection, or more directly by ICP-MS.
Historical Perspectives and Contemporary Research Trajectories
Evolution of Research on Holmium(III) Salts and Hydrates
The journey of holmium and its compounds began in the late 19th century, a period marked by the systematic investigation of rare earth elements. The element holmium was first identified through its unique spectral properties in 1878 by Swiss chemists Jacques-Louis Soret and Marc Delafontaine, who observed its distinct absorption bands. wikipedia.orgrsc.orgchemicool.com They referred to this new element as "Element X". wikipedia.org Independently, in 1879, Swedish chemist Per Teodor Cleve, while working with erbia (erbium oxide), isolated two new materials, a brown one he named holmia and a green one named thulia. wikipedia.orgchemicool.comazom.com Holmia was later identified as holmium oxide (Ho₂O₃), and thulia as thulium oxide. chemicool.comazom.com The name "holmium" is derived from Holmia, the Latin name for Cleve's hometown, Stockholm. wikipedia.orgrsc.org
Initial research focused on the isolation and purification of holmium from other rare earth elements, a significant challenge due to their chemical similarities. encyclopedia.com The pure metal was not isolated until 1911 by Otto Holmberg. chemicool.com Early studies of holmium compounds primarily involved the synthesis and characterization of its oxide and halides. wikipedia.org Holmium typically exists in the trivalent state (Ho³⁺) in its compounds, which are often brownish-yellow. chemicool.com
The study of holmium salts, including the nitrate (B79036), and their hydrated forms, followed as researchers began to explore the coordination chemistry and properties of the lanthanide series. Holmium(III) nitrate can exist in various hydrated forms, with the pentahydrate (Ho(NO₃)₃·5H₂O) and hexahydrate (Ho(NO₃)₃·6H₂O) being common crystalline forms. wikipedia.orgsigmaaldrich.comscbt.com These hydrated salts are highly soluble in water and serve as important precursors for the synthesis of other holmium-containing materials. wikipedia.orgsamaterials.comamericanelements.com Research has evolved from basic synthesis and characterization to exploring their specific magnetic and spectroscopic properties, which are of interest for various technological applications. chemicool.comstanfordmaterials.com
Interdisciplinary Research Trends Involving Lanthanide Nitrate Chemistry
The chemistry of lanthanide nitrates, including holmium(III) trinitrate hexahydrate, has become a fertile ground for interdisciplinary research, bridging inorganic chemistry with materials science, catalysis, and medicine. ontosight.ainih.gov A significant trend is the utilization of lanthanide nitrates as catalysts in organic synthesis. ontosight.aistanfordmaterials.com Their unique electronic configurations and ability to exist in multiple oxidation states make them effective catalysts in various reactions. catalysis.blog There is a growing emphasis on "green chemistry," where lanthanide nitrates are explored as low-toxicity and efficient catalysts for creating complex molecules, potentially replacing more hazardous materials. stanfordmaterials.com
In materials science, lanthanide nitrates are crucial precursors for the synthesis of advanced materials. ontosight.ai For instance, they are used to create specialized ceramics and phosphors for LED lighting and displays. ontosight.aiontosight.aiontosight.ai The ability to produce lanthanide-based nanomaterials from nitrate precursors is opening up new possibilities in electronics and energy storage. stanfordmaterials.com
Furthermore, the coordination chemistry of lanthanide nitrates in different solvent systems is an active area of research. nih.govacs.org Understanding how nitrate ions and solvent molecules coordinate to the lanthanide ion is fundamental for applications in separation technologies, particularly in nuclear fuel reprocessing where lanthanides need to be separated from actinides. nih.govmdpi.com Spectroscopic and computational methods are increasingly being used to probe the structure of these complexes in solution. acs.orgnih.gov Lanthanide nitrates are also finding applications in photocatalysis, offering an alternative to precious metal photosensitizers. acs.org
Future Directions in Holmium(III) Trinitrate Hexahydrate Research
The future of research on holmium(III) trinitrate hexahydrate is poised to expand into several exciting and innovative areas, driven by the unique properties of the holmium ion.
While traditional synthesis methods from aqueous solutions are well-established, researchers are exploring more efficient and environmentally friendly pathways. Supercritical fluid extraction (SFE) using supercritical carbon dioxide (sc-CO₂) is a promising green technology for the extraction and separation of lanthanides. researchgate.netosti.gov This technique can reduce the use of organic solvents and acids. researchgate.netosti.gov Research in this area focuses on developing suitable CO₂-philic ligands to effectively complex with lanthanide nitrates for extraction. researchgate.netacs.org Another emerging area is mechanochemical synthesis, which involves solvent-free or low-solvent reactions induced by mechanical force, offering a potentially more sustainable route to lanthanide salts and their complexes.
To fully understand and harness the properties of holmium-containing materials, advanced spectroscopic techniques are being employed. Ultrafast transient absorption spectroscopy allows researchers to study the excited-state dynamics of lanthanide complexes on picosecond to nanosecond timescales. nih.govacs.org This is crucial for designing more efficient luminescent materials and understanding energy transfer processes in photosensitization. nih.gov Infrared ion spectroscopy (IRIS) is another powerful technique used to determine the precise coordination geometries of holmium complexes, which can be correlated with their reactivity and function. nih.gov The sharp and distinct absorption bands of holmium ions also make them useful as calibration standards for spectrometers. sputtering-targets.net
Computational chemistry is becoming an indispensable tool in lanthanide research. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the structure of holmium nitrate complexes and predict their properties. acs.orgmdpi.comnih.gov These models can provide insights into the coordination environment of the holmium ion, including the binding of nitrate and water ligands. acs.orgnih.gov By predicting the structure and reactivity of these complexes, computational models can guide the rational design of new materials with tailored properties for specific applications, accelerating the discovery process. mdpi.com
The unique magnetic and electronic properties of holmium are driving research into novel application areas. One of the most exciting frontiers is quantum computing, where the large magnetic moment of holmium atoms makes them potential candidates for use as qubits, the fundamental units of quantum information. aemree.comarxiv.org Research is also focused on developing new holmium-based materials for advanced energy storage solutions. aemree.com Furthermore, holmium's use as a dopant in various materials continues to be explored for creating new lasers, optical fibers, and semiconductors with enhanced performance. sputtertargets.netresearchgate.net As our understanding of holmium's fundamental properties grows, it is expected that holmium(III) trinitrate hexahydrate will serve as a key starting material for these next-generation technologies. ontosight.aiaemree.com
Q & A
Q. What are the standard synthetic routes for holmium(3+) trinitrate hexahydrate, and how can purity be optimized?
Holmium(3+) trinitrate hexahydrate is typically synthesized by dissolving holmium oxide (Ho₂O₃) in concentrated nitric acid, followed by crystallization. To optimize purity:
- Use stoichiometric excess of nitric acid to ensure complete dissolution of the oxide.
- Perform recrystallization in deionized water under controlled humidity to avoid contamination by hygroscopic absorption .
- Characterize purity via inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities and X-ray diffraction (XRD) to confirm crystallinity .
Q. How should researchers handle and store holmium(3+) trinitrate hexahydrate to prevent degradation?
- Hygroscopicity : Store in airtight containers with desiccants (e.g., silica gel) to prevent water absorption, which can alter stoichiometry .
- Oxidative hazards : Keep away from organic materials due to its oxidizing properties, which may exacerbate combustion .
- Temperature : Store below 25°C in dark conditions to avoid thermal decomposition or photochemical reactions .
Q. What spectroscopic methods are most effective for characterizing holmium(3+) trinitrate hexahydrate?
- FTIR : Identify nitrate (NO₃⁻) vibrational modes (~1380 cm⁻¹) and hydration water (~3400 cm⁻¹) .
- UV-Vis-NIR : Detect Ho³+ electronic transitions (e.g., ⁵I₈ → ⁵G₆ at ~450 nm) for optical studies .
- Thermogravimetric Analysis (TGA) : Quantify hydration water loss (~6 H₂O molecules) and decomposition steps (e.g., nitrate breakdown above 200°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition data for holmium(3+) trinitrate hexahydrate?
Discrepancies in decomposition temperatures or intermediate phases may arise from differences in heating rates or atmospheric conditions. To address this:
- Conduct TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .
- Pair with in situ XRD to identify intermediate phases (e.g., anhydrous Ho(NO₃)₃ or HoONO₂) during heating .
- Compare with analogous lanthanide nitrates (e.g., dysprosium or neodymium nitrates) to contextualize results .
Q. What experimental strategies mitigate interference from holmium’s paramagnetism in magnetic studies?
- Sample dilution : Embed Ho³+ in diamagnetic matrices (e.g., La(NO₃)₃ lattices) to reduce spin-spin interactions .
- Low-temperature measurements : Use SQUID magnetometry below 10 K to suppress thermal noise and enhance signal clarity .
- EPR spectroscopy : Resolve hyperfine splitting caused by Ho³+’s large magnetic moment (µeff ≈ 10.6 µB) .
Q. How does holmium(3+) trinitrate hexahydrate perform as a catalyst in organic synthesis?
- Lewis acidity : Utilize Ho³+’s high charge density to catalyze reactions like esterification or Diels-Alder cycloaddition. Monitor activity via NMR or GC-MS .
- Comparative studies : Benchmark against other lanthanides (e.g., Ce³+ or La³+) to assess selectivity trends .
- Stability testing : Evaluate catalyst recyclability under reaction conditions, noting nitrate leaching via ion chromatography .
Safety and Compliance
Q. What personal protective equipment (PPE) is critical when working with holmium(3+) trinitrate hexahydrate?
- Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of particulate matter, which may cause respiratory irritation .
- Gloves : Nitrile or neoprene gloves (tested to EN 374 standards) to prevent dermal exposure .
- Eye protection : Goggles with side shields to guard against splashes .
Q. How should accidental spills be managed in the laboratory?
- Containment : Use inert absorbents (e.g., vermiculite) to prevent dispersion. Avoid water to limit nitrate dissolution into drains .
- Decontamination : Neutralize residual nitrate with sodium bicarbonate, followed by rinsing with ethanol-water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
